molecular formula C24H27NO6 B11152459 6-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}hexanoic acid

6-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}hexanoic acid

Cat. No.: B11152459
M. Wt: 425.5 g/mol
InChI Key: CTJIOMJOOLLAHN-UHFFFAOYSA-N
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Description

6-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]amino}hexanoic acid is a complex organic compound that belongs to the class of benzofurochromen derivatives. This compound is characterized by its unique structure, which includes a benzofurochromen core, an acetylamino group, and a hexanoic acid chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]amino}hexanoic acid typically involves multiple steps. One common approach is the condensation of 4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl acetate with hexanoic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]amino}hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

6-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]amino}hexanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication . Additionally, its anti-inflammatory effects may be mediated through the modulation of inflammatory cytokines and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]amino}hexanoic acid stands out due to its unique combination of a benzofurochromen core with an acetylamino group and a hexanoic acid chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

6-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C24H27NO6/c1-14-16-11-18-15-7-4-5-8-19(15)30-21(18)13-20(16)31-24(29)17(14)12-22(26)25-10-6-2-3-9-23(27)28/h11,13H,2-10,12H2,1H3,(H,25,26)(H,27,28)

InChI Key

CTJIOMJOOLLAHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC(=O)NCCCCCC(=O)O

Origin of Product

United States

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